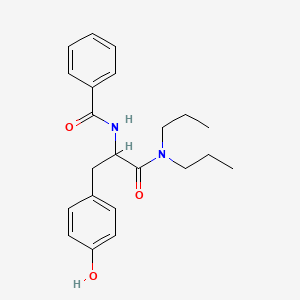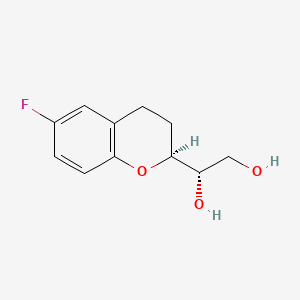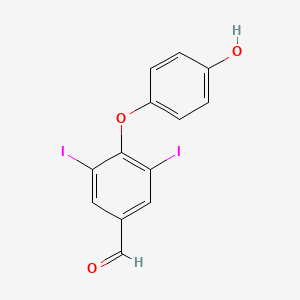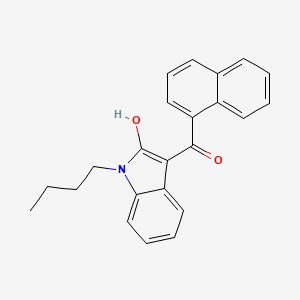
Diisopromine-d14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopromine-d14 is a deuterium-labeled form of Diisopromine, a synthetic spasmolytic compound. It is primarily used to neutralize spastic conditions of the biliary tract and the sphincter of Oddi. The molecular formula of this compound is C21H15D14N, and it has a molecular weight of 309.55 g/mol . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diisopromine-d14 involves the incorporation of deuterium atoms into the Diisopromine molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Diisopromine can also lead to the incorporation of deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions: Diisopromine-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
科学的研究の応用
Diisopromine-d14 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and interactions of Diisopromine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Diisopromine.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of Diisopromine under various conditions.
作用機序
The mechanism of action of Diisopromine-d14 involves its interaction with specific molecular targets and pathways. As a spasmolytic agent, it neutralizes spastic conditions by:
Inhibiting Muscle Contractions: this compound acts on smooth muscle cells to inhibit contractions, thereby relieving spasms.
Modulating Neurotransmitter Release: The compound may influence the release of neurotransmitters that regulate muscle contractions.
類似化合物との比較
Diisopromine-d14 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Diisopromine: The non-deuterated form of Diisopromine, used for similar therapeutic purposes.
Diphenylmethane Derivatives: Compounds containing a diphenylmethane moiety, which share similar structural features and pharmacological properties.
In comparison, this compound offers advantages in research applications due to its labeled nature, allowing for more precise tracking and analysis in various studies.
特性
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-N-(3,3-diphenylpropyl)-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N/c1-17(2)22(18(3)4)16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17-18,21H,15-16H2,1-4H3/i1D3,2D3,3D3,4D3,17D,18D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJKOPHEJOMRMN-JXDOJKDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)



